RCS-8

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

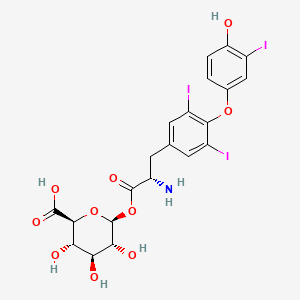

La synthèse du RCS-8 implique la réaction de l'acide 2-méthoxyphénylacétique avec le chlorure de thionyle pour former le chlorure d'acide correspondant. Cet intermédiaire est ensuite mis à réagir avec le 1-(2-cyclohexylethyl)indole en présence d'une base telle que la triéthylamine pour donner le this compound .

Méthodes de production industrielle

l'approche générale consisterait à mettre à l'échelle les procédures de synthèse en laboratoire, en veillant à une manipulation et à des mesures de sécurité appropriées en raison de la classification du composé comme substance contrôlée .

Analyse Des Réactions Chimiques

Types de réactions

Le RCS-8 subit diverses réactions chimiques, notamment :

Oxydation : le this compound peut être oxydé pour former les cétones et les acides carboxyliques correspondants.

Réduction : les réactions de réduction peuvent convertir le this compound en ses alcools correspondants.

Substitution : Des réactions de substitution peuvent se produire au niveau de l'azote de l'indole ou du cycle phényle.

Réactifs et conditions courants

Oxydation : les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution nécessitent souvent des catalyseurs comme le palladium sur carbone ou des bases comme l'hydrure de sodium.

Principaux produits formés

Oxydation : cétones et acides carboxyliques.

Réduction : alcools.

Substitution : Différents dérivés substitués selon les réactifs utilisés.

Applications de la recherche scientifique

Le this compound a été principalement utilisé dans la recherche médico-légale et toxicologique en raison de sa présence dans les produits d'encens à base de plantes. Il est utilisé comme étalon de référence analytique pour l'identification et la quantification des cannabinoïdes synthétiques dans divers échantillons . De plus, le this compound est étudié pour ses effets pharmacologiques et ses interactions potentielles avec les récepteurs cannabinoïdes .

Mécanisme d'action

Le this compound exerce ses effets en agissant comme un agoniste au niveau des récepteurs cannabinoïdes, en particulier le récepteur CB1. Cette interaction conduit à l'activation des voies de signalisation intracellulaires, ce qui se traduit par divers effets physiologiques et psychologiques. Les cibles moléculaires et les voies exactes impliquées sont encore à l'étude .

Applications De Recherche Scientifique

RCS-8 has been primarily used in forensic and toxicological research due to its presence in herbal incense products. It is used as an analytical reference standard for the identification and quantification of synthetic cannabinoids in various samples . Additionally, this compound is studied for its pharmacological effects and potential interactions with cannabinoid receptors .

Mécanisme D'action

RCS-8 exerts its effects by acting as an agonist at cannabinoid receptors, particularly the CB1 receptor. This interaction leads to the activation of intracellular signaling pathways, resulting in various physiological and psychological effects. The exact molecular targets and pathways involved are still under investigation .

Comparaison Avec Des Composés Similaires

Le RCS-8 est similaire à d'autres cannabinoïdes synthétiques tels que le JWH-250 et le RCS-4. il est unique en raison de la présence du groupe 1-(2-cyclohexylethyl), qui devrait se traduire par des propriétés pharmacologiques et une puissance différentes . D'autres composés similaires incluent :

JWH-250 : un analogue avec un groupe 1-pentyle au lieu du groupe 1-(2-cyclohexylethyl).

RCS-4 : Un autre cannabinoïde synthétique avec des substituants différents sur le cycle indole.

Propriétés

IUPAC Name |

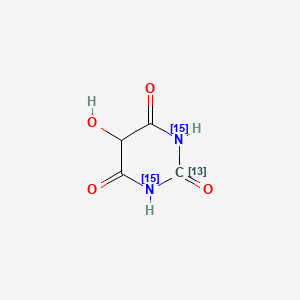

1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(2-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO2/c1-28-25-14-8-5-11-20(25)17-24(27)22-18-26(23-13-7-6-12-21(22)23)16-15-19-9-3-2-4-10-19/h5-8,11-14,18-19H,2-4,9-10,15-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQFBMXCQIKYNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)C2=CN(C3=CC=CC=C32)CCC4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30158821 | |

| Record name | 1-[1-(2-Cyclohexylethyl)-1H-indol-3-yl]-2-(2-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345970-42-4 | |

| Record name | 1-[1-(2-Cyclohexylethyl)-1H-indol-3-yl]-2-(2-methoxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1345970-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | RCS-8 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345970424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[1-(2-Cyclohexylethyl)-1H-indol-3-yl]-2-(2-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SR-18 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11030I5W3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

ANone: The molecular formula of SR-18 (1-(2-Cyclohexylethyl)-3-(2-methoxyphenylacetyl)indole) is C25H29NO2, and its molecular weight is 375.5 g/mol.

A: While the provided research papers do not contain detailed spectroscopic data, one paper mentions the use of high-resolution mass spectrometry (HRMS) to identify SR-18 metabolites. [] This technique helps determine the mass-to-charge ratio of ions with high accuracy, aiding in structural elucidation.

A: The research papers primarily focus on identifying and characterizing SR-18 metabolites in a human hepatocyte model. [] Therefore, specific details regarding the impact of structural modifications on SR-18's activity, potency, and selectivity are not provided.

A: Research indicates that SR-18 undergoes extensive metabolism in human hepatocytes, primarily through oxidation, demethylation, and glucuronidation. [] Major metabolic products include hydroxyphenyl SR-18 glucuronide, various hydroxycyclohexyl-hydroxyphenyl SR-18 glucuronides, hydroxyphenyl SR-18, and the demethyl-hydroxycyclohexyl SR-18 glucuronide.

A: High-resolution mass spectrometry (HRMS) coupled with time-of-flight (TOF) analysis is a key technique for identifying and characterizing SR-18 and its metabolites. [] This method enables the detection and structural elucidation of various metabolic products based on their accurate mass and fragmentation patterns.

ANone: The provided research papers do not provide information about the immunogenicity or potential immunological responses associated with SR-18.

A: The research primarily focuses on the metabolic fate of SR-18. [] Therefore, information regarding alternative compounds or substitutes with comparable properties is not discussed in the provided papers.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide](/img/structure/B587689.png)

![4-Methyl-N-[2-(trichloroacetyl)phenyl]benzamide](/img/structure/B587699.png)